N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide
Description
Chemical Structure and Key Features: The compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a pyridin-3-yl group. A methylene bridge connects the pyrazole’s 5-position to an oxolane (tetrahydrofuran) ring, which is further functionalized with a carboxamide group at the 3-position.
The pyridine and pyrazole substituents may enhance binding affinity through π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-3,5,7-8,12H,4,6,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDFZVSSUZEKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide typically involves multiple steps. One common route includes the reaction of N-methyl-1-(pyridin-3-yl)methanamine with oxolane-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Oxolane Moieties
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Functional Group Analysis
Pharmacological and Physicochemical Properties
- Lipophilicity : The pyridin-3-yl group in the target compound likely reduces logP compared to ’s trifluoromethyl-substituted pyrazoles (e.g., CAS A1251865, logP ~5.2), enhancing aqueous solubility .
- Bioavailability : The oxolane-carboxamide motif may improve oral absorption over pyrrolidone derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which are prone to rapid renal clearance .
- Target Selectivity : Compared to ’s imidazo[4,5-b]pyridine carboximidamide derivatives, the target compound’s simpler structure may favor kinase selectivity over broad-spectrum activity .
Biological Activity
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its biological activity, particularly in modulating receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 2309588-84-7 |
Research indicates that compounds containing the pyrazole moiety can act as allosteric modulators at various receptors. Specifically, studies on related pyrazole derivatives have shown their ability to enhance or inhibit receptor activity through allosteric modulation, particularly at muscarinic acetylcholine receptors (mAChRs) .
Allosteric Modulation
The mechanism involves binding to an allosteric site on the receptor, which can alter the affinity and efficacy of endogenous ligands. For instance, compounds similar to N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane have been shown to significantly increase the binding affinity of acetylcholine at mAChRs, indicating a potential for therapeutic use in conditions such as Alzheimer's disease .
Biological Activity
Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. The structural similarity of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane to known antimicrobial agents positions it as a candidate for further evaluation against pathogens like Mycobacterium tuberculosis .
Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research on related compounds indicates that they can modulate synaptic transmission and improve cognitive function by enhancing cholinergic signaling .
Case Studies and Research Findings
Recent investigations into the biological activity of pyrazole derivatives have yielded promising results:
-
Study on Muscarinic Receptors :
- A study demonstrated that certain pyrazole derivatives could act as positive allosteric modulators (PAMs) at mAChRs, enhancing the action of acetylcholine and potentially improving cognitive function in animal models .
- The binding affinity was quantified using radioligand assays, showing significant shifts in concentration-response curves indicative of PAM activity.
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
